3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione
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Overview
Description
3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a heterocyclic compound that features a benzoxathiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxathiazine ring.
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures (around 100-150°C).
Solvent: Common solvents include toluene or xylene.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity. The specific molecular targets and pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
- N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
Uniqueness
3-phenyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is unique due to its specific arrangement of sulfur, nitrogen, and oxygen within the ring structure. This configuration imparts distinct chemical properties and reactivity compared to other benzoxathiazine derivatives, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
56400-78-3 |
---|---|
Molecular Formula |
C13H9NO4S |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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